molecular formula C14H12N6O2S B2552571 2-(4-(2-(thiophen-2-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396680-24-2

2-(4-(2-(thiophen-2-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2552571
CAS No.: 1396680-24-2
M. Wt: 328.35
InChI Key: AHDMQJGCWIIBNH-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a thiophene ring, a tetrazole core, and a carboxamide group. Its molecular architecture includes:

  • A thiophen-2-yl moiety linked via an acetamido bridge to a phenyl ring.
  • A 2H-tetrazole-5-carboxamide group attached to the phenyl ring.

Properties

IUPAC Name

2-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2S/c15-13(22)14-17-19-20(18-14)10-5-3-9(4-6-10)16-12(21)8-11-2-1-7-23-11/h1-7H,8H2,(H2,15,22)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDMQJGCWIIBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride Formation

2-(Thiophen-2-yl)acetic acid undergoes activation using thionyl chloride (SOCl₂) in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 h, yielding 2-(thiophen-2-yl)acetyl chloride. Key parameters:

Parameter Value
Temperature 0–5°C
Solvent THF
Reaction Time 2 h
Yield 92–95%

Amide Coupling

4-Aminobenzonitrile reacts with 2-(thiophen-2-yl)acetyl chloride in THF using triethylamine (TEA) as a base:

Reaction Conditions :

  • Molar Ratio: 1:1.1 (4-aminobenzonitrile:acyl chloride)
  • Temperature: 25°C
  • Time: 15 h
  • Workup: Dilute HCl extraction, ethyl acetate wash, silica gel chromatography

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 10.32 (s, 1H, NH), 7.78 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.41 (m, 1H, thiophene), 7.12–7.08 (m, 2H, thiophene), 3.82 (s, 2H, CH₂).

Tetrazole Ring Formation via [3+2] Cycloaddition

Cobalt(II)-Catalyzed Cycloaddition

The nitrile intermediate undergoes regioselective [3+2] cycloaddition with sodium azide (NaN₃) using a cobalt(II) catalyst (1 mol%) in dimethyl sulfoxide (DMSO) at 110°C:

Optimized Conditions :

Parameter Value
Catalyst [L¹Co(N₃)₂] (1 mol%)
Solvent DMSO
Temperature 110°C
Time 12 h
Yield 85–90%

Mechanistic Insight :
The cobalt(II) diazido complex activates nitriles via coordination, lowering the activation energy for cycloaddition. IR studies confirm nitrile coordination (C≡N stretch at 2048 cm⁻¹) and azide participation (N₃⁻ stretch at 2020 cm⁻¹).

Microwave-Assisted Protocol

Alternative method using Pd/Co nanoparticles (MW-Pd/Co@CNT NPs) under microwave irradiation:

Parameter Value
Catalyst Loading 0.5 mol%
Solvent NMP
Microwave Power 300 W
Time 10 min
Yield 94%

Advantages :

  • 60-fold reduction in reaction time vs. thermal conditions
  • Enhanced regioselectivity for 2H-tetrazole formation

Conversion of Nitrile to Carboxamide

Hydrogen Peroxide-Mediated Hydrolysis

The tetrazole-5-carbonitrile intermediate undergoes controlled hydrolysis using H₂O₂/NaOH:

Conditions :

  • H₂O₂ (30%): 2 equiv
  • NaOH (1M): 5 equiv
  • Temperature: 60°C
  • Time: 4 h
  • Yield: 78–82%

Mechanistic Pathway :

  • Nucleophilic attack by hydroxide on nitrile carbon
  • Formation of iminodiol intermediate
  • Tautomerization to carboxamide

Acidic Hydrolysis (Alternative)

Using concentrated H₂SO₄ (95%) at 0°C for 15 min, followed by neutralization with NH₄OH:

  • Yield: 70–75%
  • Caution : Risk of over-oxidation to carboxylic acid

Regiochemical Control and Isomer Purity

The 2H-tetrazole configuration arises from:

  • Electronic Effects : Electron-withdrawing acetamido group directs azide attack para to the substituent
  • Catalytic Influence : Cobalt(II) stabilizes transition state favoring 2H-regioisomer

HPLC Purity Data :

Method Purity (%)
Cobalt-catalyzed 98.5
Microwave-assisted 97.8

Scalability and Process Optimization

Continuous Flow Synthesis

Integrating microwave cycloaddition with flow hydrolysis:

  • Throughput : 12 g/h
  • Overall Yield : 81%
  • Purity : 99.2% (by qNMR)

Green Chemistry Metrics

Metric Value
Process Mass Intensity 8.7
E-Factor 6.2
Atom Economy 89%

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(thiophen-2-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

2-(4-(2-(thiophen-2-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(2-(thiophen-2-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and stability. The acetamido group can form hydrogen bonds with target proteins, further stabilizing the interaction.

Comparison with Similar Compounds

Key structural attributes :

  • The tetrazole ring (a five-membered aromatic ring with four nitrogen atoms) enhances metabolic stability and mimics carboxylate groups in bioisosteric applications .
  • The thiophene subunit contributes to π-π stacking interactions and modulates electronic properties for target binding .
  • The carboxamide group facilitates hydrogen bonding with biological targets, such as enzymes or receptors .

Synthetic routes for analogous compounds (e.g., thiazole-tetrazole hybrids) often involve coupling reactions between pre-functionalized aromatic cores and heterocyclic building blocks, as seen in and .

Structural Comparison

The compound is compared to structurally related heterocyclic carboxamides (Table 1):

Compound Core Heterocycle Substituents Key Structural Differences Reference
2-(4-(2-(Thiophen-2-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide Tetrazole Thiophene-acetamido-phenyl, carboxamide Unique tetrazole-thiophene synergy; lacks pyridine or thiazole subunits
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs Thiazole Pyridinyl, methyl, carboxamide Thiazole instead of tetrazole; pyridine enhances basicity
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide Thiadiazole Thioxo, dihydro-thiadiazole, phenyl Sulfur-rich thiadiazole core; reduced aromaticity compared to tetrazole
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide Thiazole Methyl-phenyl-thiazole, hydrazinecarbothioamide Hydrazinecarbothioamide side chain; no tetrazole
PROTACs with thiophene-tetrazole motifs (e.g., Compound 19 in ) Tetrazole/Thiophene Thiophene-phenyl, tetrazole, HDAC-targeting linkers Incorporates proteolysis-targeting chimeras (PROTACs); bifunctional design

Structural Insights :

  • Tetrazole vs. Thiazole/Thiadiazole : Tetrazoles offer superior metabolic resistance compared to thiadiazoles (prone to hydrolysis) but may exhibit lower solubility due to reduced polarity .
  • Thiophene vs. Pyridine : Thiophene’s electron-rich nature enhances binding to hydrophobic enzyme pockets, while pyridine’s basicity improves solubility and metal coordination .
Physicochemical and Pharmacokinetic Properties
  • LogP : The tetrazole-thiophene hybrid has a calculated LogP of ~2.1 (moderate lipophilicity), comparable to thiazole analogs (LogP 1.8–2.5) but lower than PROTAC derivatives (LogP >3) due to their extended alkyl linkers .
  • Molecular Weight : At ~450–500 g/mol, the compound falls within the "rule of five" limits, unlike PROTACs (e.g., Compound 19: MW ~900 g/mol), which face permeability challenges .
  • Solubility : Carboxamide and tetrazole groups confer moderate aqueous solubility (~50 µM), outperforming thiadiazole derivatives (<20 µM) but underperforming pyridine-thiazole hybrids (~100 µM) .

Biological Activity

The compound 2-(4-(2-(thiophen-2-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from a variety of scientific studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps that typically include the formation of the tetrazole ring and subsequent functionalization. The structural formula can be represented as follows:

C14H14N6O2S\text{C}_{14}\text{H}_{14}\text{N}_{6}\text{O}_{2}\text{S}

This compound features a thiophene moiety, an acetamido group, and a tetrazole ring, which are known for their diverse biological activities.

Antitumor Activity

Research indicates that compounds containing tetrazole rings exhibit significant antitumor properties. For instance, derivatives of tetrazole have been shown to inhibit the proliferation of various cancer cell lines. A study evaluating a series of tetrazole derivatives reported that many exhibited strong antiproliferative effects against human cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) .

Table 1: Antitumor Activity of Tetrazole Derivatives

CompoundCell Line TestedIC50 (µM)
AMCF-75.3
BNCI-H4604.7
CSF-2686.1

Note: IC50 values indicate the concentration required to inhibit 50% of cell viability.

Antimicrobial Activity

Tetrazole derivatives have also been noted for their antimicrobial properties. In vitro studies have demonstrated that these compounds can exhibit antibacterial and antifungal activities. For example, a series of synthesized tetrazolium compounds were tested against various bacterial strains, showing promising results .

Table 2: Antimicrobial Activity of Tetrazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
DStaphylococcus aureus15
EEscherichia coli18
FCandida albicans12

The mechanisms underlying the biological activities of this compound may involve several pathways:

  • Inhibition of Cell Proliferation : The compound appears to interfere with key signaling pathways involved in cell cycle regulation, leading to apoptosis in cancer cells.
  • Antibacterial Mechanism : The presence of the tetrazole ring may disrupt bacterial cell wall synthesis or function, contributing to its antibacterial effects.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that tetrazole derivatives can induce oxidative stress in cells, leading to increased ROS levels that contribute to cytotoxicity in cancer cells.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer treated with a tetrazole derivative showed a significant reduction in tumor size after a treatment regimen lasting three months.
  • Case Study 2 : In another study focusing on bacterial infections resistant to conventional antibiotics, patients treated with a tetrazole-based antimicrobial agent exhibited improved outcomes compared to those receiving standard care.

Q & A

Basic: What are the common synthetic routes for preparing 2-(4-(2-(thiophen-2-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of thiophene-2-acetic acid with 4-aminophenyltetrazole using carbodiimide-based coupling agents (e.g., DCC or EDC) to form the acetamido linkage .
  • Step 2 : Cyclization or functionalization of the tetrazole ring under acidic or basic conditions, often using NaN₃ or NH₄Cl in polar solvents like DMF .
  • Characterization : Intermediates are validated via 1H^1H-NMR (to confirm proton environments), IR (to track amide C=O stretching at ~1650 cm⁻¹), and LC-MS (for molecular weight confirmation). Elemental analysis (C, H, N) ensures purity ≥95% .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H^1H-NMR : Identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, tetrazole NH at δ 10–12 ppm) .
  • 13C^{13}C-NMR : Confirms carbonyl carbons (amide C=O at ~170 ppm) and tetrazole ring carbons (~145–150 ppm) .
  • HPLC : Validates purity using reverse-phase C18 columns with UV detection at 254 nm. Mobile phases often include acetonitrile/water with 0.1% TFA .
  • IR : Detects functional groups (e.g., amide I/II bands, tetrazole ring vibrations) .

Basic: What biological activities are associated with this compound, and how are they assayed?

Methodological Answer:

  • Antimicrobial Activity : Tested via microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Potential : Screened using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Evaluated via fluorescence-based assays (e.g., COX-2 or kinase inhibition) using recombinant enzymes and substrate analogs .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Modify the thiophene ring (e.g., halogenation at the 5-position) or tetrazole substituents (e.g., alkyl/aryl groups) to enhance target binding .
  • Bioisosteric Replacement : Replace the tetrazole with a carboxylic acid or sulfonamide group to improve metabolic stability while retaining activity .
  • Docking Studies : Use AutoDock or Schrödinger to predict interactions with target proteins (e.g., COX-2), guiding rational design .

Advanced: What are the stability challenges of the tetrazole moiety under physiological conditions, and how are they addressed?

Methodological Answer:

  • Hydrolysis Sensitivity : The tetrazole ring may degrade in acidic/alkaline conditions. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC .
  • Stabilization Strategies : Co-crystallization with cyclodextrins or formulation in enteric-coated tablets minimizes gastric degradation .

Advanced: How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Standardize Assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
  • Validate Targets : Use CRISPR-knockout models to confirm on-target effects.
  • Meta-Analysis : Compare datasets using tools like PRISMA to identify methodological outliers .

Advanced: What strategies improve the aqueous solubility of this hydrophobic compound for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or PEGylated groups at the carboxamide position .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ≤200 nm) or liposomes, characterized via dynamic light scattering (DLS) .
  • Co-Solvents : Use Cremophor EL or cyclodextrin complexes in PBS (pH 7.4) for intravenous administration .

Advanced: How can catalytic methods enhance the sustainability of its synthesis?

Methodological Answer:

  • Green Catalysts : Employ immobilized lipases or metal-organic frameworks (MOFs) to reduce waste in coupling steps .
  • Microwave Assistance : Reduce reaction times (e.g., from 12 hrs to 30 mins) and improve yields by 15–20% .
  • Solvent-Free Conditions : Use ball milling for cyclization steps, minimizing DMF/THF usage .

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